1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one
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Overview
Description
1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one is a chemical compound with the molecular formula C4H2Br2F5O It is a halogenated ketone, characterized by the presence of both bromine and fluorine atoms
Preparation Methods
The synthesis of 1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one typically involves halogenation reactions. One common method is the bromination of 3,3,4,4,4-pentafluorobutan-2-one using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,3,4,4,4-pentafluorobutan-2-ol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or esters, depending on the oxidizing agent used.
Scientific Research Applications
1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density on the carbonyl group .
Comparison with Similar Compounds
1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one can be compared with other halogenated ketones such as:
1,1-Dibromo-3,3,3-trifluoroacetone: This compound has a similar structure but with fewer fluorine atoms, resulting in different reactivity and applications.
3-Bromo-1,1,1-trifluoroacetone: This compound is used in similar synthetic applications but has different physical and chemical properties due to the presence of only one bromine atom.
1-Bromo-3,3,4,4,4-pentafluoro-2-butanone:
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
1,1-dibromo-3,3,4,4,4-pentafluorobutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2F5O/c5-2(6)1(12)3(7,8)4(9,10)11/h2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSMVZNNJAOBLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(F)F)(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371602 |
Source
|
Record name | 1,1-dibromo-3,3,4,4,4-pentafluorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-96-9 |
Source
|
Record name | 1,1-Dibromo-3,3,4,4,4-pentafluoro-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203302-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-dibromo-3,3,4,4,4-pentafluorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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